1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a pyridazine ring fused with a furan ring, a piperidine ring, and a trifluoromethylphenyl group
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c22-21(23,24)15-5-7-16(8-6-15)25-20(29)14-3-1-11-28(13-14)19-10-9-17(26-27-19)18-4-2-12-30-18/h2,4-10,12,14H,1,3,11,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYWSHAJWBWSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, which can be achieved through the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The furan ring can be introduced via cyclization reactions involving furfural or furan derivatives.
The piperidine ring is usually synthesized through cyclization reactions involving appropriate amines and carbonyl compounds. The trifluoromethylphenyl group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethylated benzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines or other reduced derivatives.
Substitution: The trifluoromethylphenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenated benzene derivatives and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridazine ring can yield dihydropyridazines.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Recent studies have indicated that derivatives of pyridazine compounds, including those similar to the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival.
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Antimicrobial Properties :
- Compounds with similar structural motifs have demonstrated antimicrobial activity against a range of bacteria and fungi. The furan and pyridazine moieties contribute to the interaction with microbial enzymes, leading to inhibition of growth.
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Central Nervous System (CNS) Effects :
- There is emerging evidence suggesting that compounds containing piperidine and pyridazine rings may influence CNS activity. Potential applications include the treatment of neurodegenerative diseases due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.
Agrochemical Applications
- Insecticidal Properties :
-
Herbicidal Activity :
- Research into related compounds has shown promise as herbicides, particularly in controlling weed species that threaten crop yields. The trifluoromethyl group is known for enhancing herbicidal activity by increasing lipophilicity, which aids in absorption by plant tissues.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in ACS Publications highlighted the synthesis of a series of pyridazine derivatives and their evaluation against cancer cell lines. The results indicated that certain modifications led to enhanced potency against specific cancer types, suggesting a pathway for further development of the target compound in oncology .
-
Agricultural Field Trials :
- Field trials conducted on similar piperidine derivatives demonstrated effective control of aphid populations in crops. These trials indicated not only efficacy but also a favorable safety profile for non-target organisms, making it a candidate for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazine ring and have been studied for their diverse pharmacological activities.
Furan derivatives: These compounds share the furan ring and are known for their biological activity and use in organic synthesis.
Trifluoromethylphenyl derivatives: These compounds share the trifluoromethylphenyl group and are known for their stability and biological activity.
Uniqueness
1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to the combination of these functional groups in a single molecule, which allows for a wide range of potential interactions and applications. The presence of the trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development.
Biological Activity
The compound 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a novel chemical entity that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A pyridazine ring connected to a furan moiety .
- A trifluoromethyl-substituted phenyl group .
- A piperidine ring with a carboxamide functional group.
This unique combination of structural elements contributes to its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways that are critical in various physiological processes.
- Gene Expression Regulation : The compound may alter the expression of genes involved in cell proliferation, apoptosis, and other vital cellular functions.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with trifluoromethyl groups have shown potent activity against Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for effective compounds in this category are often low, indicating strong antimicrobial efficacy .
Anticancer Potential
Preliminary studies suggest that the compound may have anticancer properties. Compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, benzoylpiperidine derivatives have shown promising results in inhibiting the growth of breast and colorectal cancer cells .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties. Similar compounds have been reported to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Q. What are the recommended synthetic routes for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide?
The compound can be synthesized via multi-step coupling reactions. For example, analogous piperidine-pyridazine derivatives are synthesized by:
Core scaffold assembly : Reacting substituted pyridazine with furan-2-yl groups under Suzuki-Miyaura coupling conditions (e.g., Pd catalysis) to introduce the heteroaromatic moiety .
Piperidine functionalization : Coupling the pyridazine intermediate with a trifluoromethylphenyl carboxamide group using peptide coupling reagents (e.g., HATU or EDCI) .
Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) .
Q. How can purity and identity be confirmed for this compound?
- Purity : Use reverse-phase HPLC with a C18 column (≥98% purity threshold) and mobile phases like acetonitrile/water with 0.1% trifluoroacetic acid .
- Structural confirmation :
- NMR : H and C NMR to verify aromatic protons (6.5–8.5 ppm for pyridazine/furan) and trifluoromethyl signals (-CF, ~120 ppm in F NMR) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~448.15 g/mol) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Trifluoromethyl role : The -CF group enhances metabolic stability and lipophilicity, improving membrane permeability. Compare analogs with -Cl or -CH substitutions to assess potency shifts in enzyme assays .
- Heterocyclic modifications : Replace the furan ring with thiophene or pyridine to evaluate binding affinity changes in target proteins (e.g., kinase inhibition assays) .
- Piperidine flexibility : Introduce methyl groups at the piperidine 3-position to study conformational effects on target engagement (X-ray crystallography or molecular docking) .
Q. How should researchers resolve contradictory data in biological assays?
- Dose-dependent inconsistencies : Replicate assays across multiple concentrations (e.g., 1 nM–10 µM) to identify non-linear responses or off-target effects .
- Solvent artifacts : Test DMSO solubility limits (<0.1% v/v) to rule out solvent interference in cell-based assays .
- Batch variability : Cross-validate results using independently synthesized batches and third-party analytical services .
Q. What computational methods predict binding modes of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). The pyridazine and trifluoromethyl groups often anchor in hydrophobic pockets .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with the carboxamide group .
Q. How can metabolic stability be assessed for preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The trifluoromethyl group typically reduces CYP450-mediated oxidation .
- Plasma stability : Monitor degradation in plasma at 37°C over 24 hours; piperidine rings may undergo slow hydrolysis under acidic conditions .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Quality Control
| Parameter | Method | Acceptance Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18, 220 nm) | ≥98% | |
| Solubility (DMSO) | Gravimetric analysis | ≥50 mg/mL | |
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomp.) |
Q. Table 2: Common Structural Modifications for SAR
| Modification Site | Functional Group | Observed Impact | Reference |
|---|---|---|---|
| Pyridazine C6 | Furan → Thiophene | ↓ Kinase inhibition IC | |
| Piperidine C3 | -CH substitution | ↑ Metabolic half-life | |
| Trifluoromethyl | -CF → -Cl | ↓ Membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
